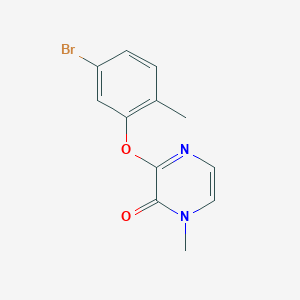

3-(5-bromo-2-methylphenoxy)-1-methyl-1,2-dihydropyrazin-2-one

Description

3-(5-Bromo-2-methylphenoxy)-1-methyl-1,2-dihydropyrazin-2-one is a heterocyclic compound featuring a pyrazinone core substituted with a 5-bromo-2-methylphenoxy group and a methyl moiety at the N1 position. This structure combines electron-withdrawing bromine and steric bulk from the methyl group on the aromatic ring, which may influence its chemical reactivity and biological interactions. Its synthesis likely follows routes analogous to other bromophenoxy-substituted pyrazinones, involving nucleophilic aromatic substitution or coupling reactions.

Properties

IUPAC Name |

3-(5-bromo-2-methylphenoxy)-1-methylpyrazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O2/c1-8-3-4-9(13)7-10(8)17-11-12(16)15(2)6-5-14-11/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHSKBNSSBGDSMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)OC2=NC=CN(C2=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-bromo-2-methylphenoxy)-1-methyl-1,2-dihydropyrazin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Bromination: The synthesis begins with the bromination of 2-methylphenol to obtain 5-bromo-2-methylphenol.

Etherification: The brominated phenol is then reacted with 1-methyl-1,2-dihydropyrazin-2-one under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-(5-bromo-2-methylphenoxy)-1-methyl-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the phenoxy group can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenoxy derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-(5-bromo-2-methylphenoxy)-1-methyl-1,2-dihydropyrazin-2-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-bromo-2-methylphenoxy)-1-methyl-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. The brominated phenoxy group and the pyrazinone ring play crucial roles in its activity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Bromophenoxy-Substituted Pyrazinones

The positional isomerism of bromine and methyl groups on the phenoxy ring significantly impacts physicochemical and biological properties. Key analogs include:

- Steric Effects: The 2-methyl group in the target compound introduces steric hindrance near the phenoxy oxygen, which may reduce rotational freedom and affect binding to biological targets compared to unmethylated analogs .

Piperazine/Piperidine-Substituted Pyrazinones

Replacing the phenoxy group with nitrogen-rich heterocycles modifies solubility and hydrogen-bonding capacity:

- Solubility: The piperazine/piperidine substituents enhance water solubility due to increased hydrogen-bonding capacity, making these analogs more suitable for pharmaceutical formulations compared to lipophilic bromophenoxy derivatives .

- Biological Interactions: The amino group in may enable interactions with acidic residues in enzyme active sites, a feature absent in the phenoxy-substituted target compound.

Pyrazolone Analogs

Pyrazolone derivatives with bromo and methyl substituents exhibit distinct reactivity due to their conjugated enone systems:

| Compound Name | Substituents | Molecular Formula | CAS Number | Reference |

|---|---|---|---|---|

| 4-Bromo-5-(bromomethyl)-2-(4'-chlorophenyl)-1-methyl-1,2-dihydropyrazol-3-one | 4-Br, 5-BrMe, 2-Cl-Ph | C₁₁H₁₀Br₂ClN₂O | Not provided |

- Reactivity: The α,β-unsaturated ketone in pyrazolones facilitates nucleophilic additions, unlike the pyrazinone core, which is more resistant to such reactions .

Biological Activity

3-(5-bromo-2-methylphenoxy)-1-methyl-1,2-dihydropyrazin-2-one is a chemical compound with the molecular formula C12H11BrN2O2 and a molecular weight of 295.13 g/mol. This compound features a unique structure that combines a brominated aromatic ring with a dihydropyrazinone moiety, which contributes to its potential biological activities. The presence of the bromine atom and the dihydropyrazinone structure suggests various applications in medicinal chemistry and agriculture.

Structure and Properties

The compound's structure can be summarized as follows:

- Molecular Formula : C12H11BrN2O2

- Molecular Weight : 295.13 g/mol

- InChI : InChI=1S/C12H11BrN2O2/c1-14-10(15)8-4-3-5-9(13)6-7-11(8)12(14)16/h3-7H,1-2H3

Antiviral Properties

Research indicates that compounds with similar structures to this compound may exhibit significant antiviral activity, particularly as non-nucleoside reverse transcriptase inhibitors (NNRTIs). A study on related pyrazinone derivatives demonstrated their effectiveness against HIV, suggesting that this compound could also possess similar properties .

Herbicidal Activity

Preliminary studies suggest that this compound may have herbicidal properties. Compounds with a phenoxy group have been noted for their effectiveness against various plant species, potentially making this compound useful in agricultural applications.

Structure-Aactivity Relationship (SAR)

The brominated phenoxy group in the compound is believed to enhance biological activity through increased lipophilicity, which facilitates interaction with biological membranes. This structural feature may contribute to its efficacy as both an herbicide and a pharmaceutical agent.

Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-(4-Bromophenoxy)-1-methyl-1,2-dihydropyrazin-2-one | Similar dihydropyrazinone core with different phenyl group | Different halogen substitution (bromine at position 4) |

| 3-(3-Bromophenoxy)-1-methyl-1,2-dihydropyrazin-2-one | Variation in bromine position on the phenyl ring | Potentially altered biological activity due to substitution |

| 5-Bromo-1-methylpyridin-2-one | Contains a pyridinone instead of dihydropyrazinone | Different nitrogen heterocycle affecting reactivity |

This table illustrates how variations in halogen positioning and heterocyclic structures may influence the biological activity of compounds related to this compound.

Study on Anti-HIV Activity

A notable study published in the Journal of Medicinal Chemistry explored the design and synthesis of pyrazinones as NNRTIs. The findings indicated that structural modifications could significantly affect the inhibitory potency against HIV. This research provides a framework for further exploring the biological activity of compounds like this compound .

Herbicidal Testing

Another investigation focused on the herbicidal potential of phenoxy-substituted compounds. Results showed that certain derivatives exhibited effective control over specific weed species, highlighting the importance of chemical structure in determining efficacy. This aligns with preliminary observations regarding the herbicidal properties of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.